N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-3-4-15(2)18(11-14)27-23(29)22-17(7-10-32-22)26-24(27)33-13-21(28)25-16-5-6-19-20(12-16)31-9-8-30-19/h3-7,10-12H,8-9,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSHISXJAIPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its enzyme inhibitory potential and therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzodioxin derivatives and features a complex structure that includes a thieno[3,2-d]pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 402.49 g/mol. The structural complexity suggests potential interactions with biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. Notably:
- α-Glucosidase Inhibition : A series of synthesized compounds demonstrated varying degrees of inhibition against the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. The IC50 values for some derivatives were reported as follows:
- Acetylcholinesterase Inhibition : The same compounds were also screened for acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's disease. Although specific IC50 values for this activity were not detailed in the available literature, the compounds showed moderate potential as inhibitors .
Case Studies
Case Study 1 : A study focused on the synthesis and biological evaluation of various sulfonamide derivatives containing the benzodioxane structure. The findings indicated that these compounds could serve as leads for developing anti-diabetic agents due to their ability to inhibit α-glucosidase effectively .
Case Study 2 : Another investigation evaluated the pharmacological profiles of related thieno[3,2-d]pyrimidine derivatives. These compounds exhibited significant biological activities that warrant further exploration for therapeutic applications in metabolic disorders .
Summary of Findings
Scientific Research Applications
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide against critical enzymes involved in metabolic disorders:
- Alpha-glucosidase Inhibition : This compound has shown promising results as an inhibitor of alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are valuable for managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .
- Acetylcholinesterase Inhibition : Compounds derived from this structure have also been tested for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests potential applications in neurodegenerative disease management .
Antidiabetic Potential
The anti-diabetic properties of this compound have been highlighted in various studies. These compounds demonstrated moderate inhibitory activity against alpha-glucosidase enzymes in vitro .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could provide additional therapeutic benefits .
Potential Therapeutic Uses
Given its biological activities and synthesis feasibility, this compound holds promise for several therapeutic applications:
- Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a drug for T2DM treatment.
- Neuroprotective Agent : Its acetylcholinesterase inhibitory activity suggests potential use in treating Alzheimer's disease and other cognitive disorders.
- Antioxidant Supplement : Its antioxidant properties may find applications in formulations aimed at reducing oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Electron-Donating vs.
- Allyl Substituent () : The prop-2-en-1-yl group introduces unsaturated bonds, which may influence reactivity in cycloaddition or oxidation pathways .
- Sulfonamide vs. Sulfanyl Linkers : compounds replace the sulfanyl bridge with a sulfonamide group, enhancing hydrogen-bonding capacity and improving antimicrobial activity .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparisons
Pharmacological Insights :
- Antimicrobial Potential: highlights that sulfonamide derivatives (e.g., compound 7l) exhibit strong activity against Staphylococcus aureus (MIC: 8 µg/mL) with low hemolytic activity (<5%), suggesting that the target compound’s sulfanyl group may offer similar advantages .
- Steric Effects : The 2,5-dimethylphenyl group in the target compound may reduce enzymatic degradation compared to smaller substituents (e.g., allyl in ) .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step protocols involving sulfonamide coupling and thioether formation. A typical route involves:
- Step 1 : Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate .
- Step 2 : Coupling with 2-bromo-N-(substituted phenyl)acetamides using polar aprotic solvents (e.g., DMF) and activators like lithium hydride (LiH) to introduce the thioether linkage . Critical intermediates include sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) and bromoacetamide precursors.
Q. How is structural validation performed for this compound?
Structural confirmation relies on:
- ¹H-NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NHCO peaks at δ ~10 ppm) .
- Elemental analysis : Matching calculated and observed C/H/N/S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
- Infrared (IR) spectroscopy : Confirming functional groups like C=O (1650–1750 cm⁻¹) and S-C=S (600–700 cm⁻¹) . For crystalline derivatives, X-ray diffraction with SHELXL refinement is recommended for absolute configuration determination .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., α-glucosidase inhibition) be resolved across studies?
Discrepancies in IC₅₀ values (e.g., 81–86 μM vs. reference standards like acarbose at 37 μM) may arise from assay conditions or substituent effects . Mitigation strategies include:
- Cross-validation : Re-testing under standardized protocols (e.g., fixed pH, temperature, and enzyme concentration).
- Structure-activity relationship (SAR) analysis : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with inhibitory potency .
- Molecular docking : Using computational tools to assess binding interactions with α-glucosidase active sites.
Q. What experimental design strategies optimize yield in multi-step synthesis?
Yield optimization requires systematic approaches:
- Design of Experiments (DoE) : Vary parameters (e.g., reaction time, temperature, molar ratios) to identify critical factors. For example, LiH activation in DMF significantly impacts coupling efficiency .
- Bayesian optimization : Machine learning algorithms can predict optimal conditions with minimal experimental runs .
- Flow chemistry : Continuous-flow reactors improve reproducibility and scalability for steps like sulfonamide formation .
Q. How are crystallographic data interpreted for structural derivatives, and what challenges arise?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding patterns and molecular packing . Key challenges include:
- Disorder in flexible groups : The thieno[3,2-d]pyrimidin-4-one ring may exhibit conformational flexibility, requiring TWINABS for twinning correction .
- Hydrogen bond networks : Graph set analysis (e.g., Etter’s rules) classifies interactions like N–H⋯O=C motifs, which stabilize crystal lattices .
Data Contradiction Analysis
Q. Why do similar compounds show divergent enzymatic inhibition despite structural homology?
Subtle structural changes (e.g., substituent position on phenyl rings) alter steric and electronic interactions. For example:
- 2,5-dimethylphenyl vs. 4-methylphenyl : The 2,5-dimethyl group increases steric hindrance, reducing α-glucosidase binding affinity .
- Thioether vs. sulfone linkages : Sulfone groups enhance polarity but may disrupt hydrophobic interactions in enzyme active sites .
Methodological Tables
Table 1 : Representative Synthetic Yields and Spectral Data
Table 2 : α-Glucosidase Inhibition Data for Analogues
| Substituent on Phenyl Ring | IC₅₀ (μM) | Relative Potency (vs. Acarbose) | Reference |
|---|---|---|---|
| 4-Methyl | 86.31 | 2.3× less potent | |
| 2,5-Dimethyl | 81.12 | 2.1× less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
